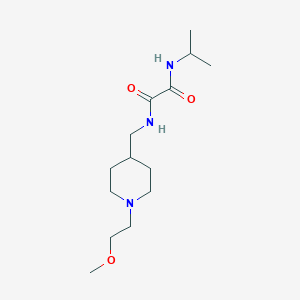![molecular formula C6H9BF3KO2 B2957874 Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide CAS No. 1613220-84-0](/img/structure/B2957874.png)
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3O2K. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide typically involves the reaction of ethyl cyclopropyl carboxylate with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclopropyl carboxylate, followed by its reaction with boronic acid derivatives. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Potassium trifluoroborate: Similar in its boron-containing structure but lacking the cyclopropyl group.
Potassium ethoxycarbonylcyclopropylate: Similar in its cyclopropyl and ethoxycarbonyl groups but lacking the trifluoroborate moiety.
Properties
CAS No. |
1613220-84-0 |
|---|---|
Molecular Formula |
C6H9BF3KO2 |
Molecular Weight |
220.04 g/mol |
IUPAC Name |
potassium;[(1R,2S)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5+;/m0./s1 |
InChI Key |
NRHPDVGKTYUQNC-UYXJWNHNSA-N |
SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
Isomeric SMILES |
[B-]([C@@H]1C[C@@H]1C(=O)OCC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2957793.png)
![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)

![4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)
![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)
![2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2957814.png)
